molecular formula C9H14F3NO3 B6268870 (2S)-4-methyl-2-(3,3,3-trifluoropropanamido)pentanoic acid CAS No. 1103527-33-8

(2S)-4-methyl-2-(3,3,3-trifluoropropanamido)pentanoic acid

Cat. No.: B6268870
CAS No.: 1103527-33-8
M. Wt: 241.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-4-methyl-2-(3,3,3-trifluoropropanamido)pentanoic acid (MTPPA) is an organic compound that is widely used as a building block for the synthesis of pharmaceuticals, agrochemicals, and other compounds. MTPPA has been studied extensively in the past few decades and has been shown to possess a variety of biochemical and physiological effects.

Scientific Research Applications

(2S)-4-methyl-2-(3,3,3-trifluoropropanamido)pentanoic acid has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of pharmaceuticals, agrochemicals, and other compounds. This compound has also been used in studies of enzyme catalysis and protein-ligand interactions. In addition, this compound has been used in the synthesis of peptides and other small molecules.

Mechanism of Action

(2S)-4-methyl-2-(3,3,3-trifluoropropanamido)pentanoic acid has been shown to interact with proteins, enzymes, and other molecules in the body. It has been proposed that this compound binds to proteins and enzymes via hydrogen bonding and hydrophobic interactions. This binding is thought to be responsible for the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. This can lead to increased alertness, improved learning and memory, and improved mood. In addition, this compound has been shown to inhibit the enzyme cytochrome P450, which can lead to decreased metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

(2S)-4-methyl-2-(3,3,3-trifluoropropanamido)pentanoic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and can be synthesized in a relatively short amount of time. Additionally, this compound is relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. It is not soluble in water, and it can be difficult to purify after synthesis.

Future Directions

There are many potential future directions for research on (2S)-4-methyl-2-(3,3,3-trifluoropropanamido)pentanoic acid. One potential direction is to investigate the effects of this compound on other enzymes and proteins. Additionally, further research could be done to investigate the potential therapeutic applications of this compound. Another potential direction is to investigate the effects of this compound on other biochemical and physiological processes. Finally, further research could be done to investigate the potential toxic effects of this compound.

Synthesis Methods

(2S)-4-methyl-2-(3,3,3-trifluoropropanamido)pentanoic acid is synthesized by the reaction of 4-methylpentanoic acid with 3,3,3-trifluoropropionyl chloride in the presence of anhydrous aluminum chloride. This reaction is typically carried out in a solvent such as dichloromethane or toluene. The reaction product is then purified by column chromatography, and the resulting this compound is isolated as a white crystalline solid.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (2S)-4-methyl-2-(3,3,3-trifluoropropanamido)pentanoic acid can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "4-methyl-2-oxopentanoic acid", "3,3,3-trifluoropropanoyl chloride", "ammonia", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ { "Step 1": "4-methyl-2-oxopentanoic acid is reacted with ammonia in the presence of sodium hydroxide to form the corresponding amide intermediate." }, { "Step 2": "The amide intermediate is then reacted with 3,3,3-trifluoropropanoyl chloride in the presence of a base catalyst to form the corresponding trifluoropropanamide intermediate." }, { "Step 3": "The trifluoropropanamide intermediate is then hydrolyzed with hydrochloric acid to form the final product, (2S)-4-methyl-2-(3,3,3-trifluoropropanamido)pentanoic acid." }, { "Step 4": "The final product is isolated and purified using standard techniques such as extraction, filtration, and recrystallization." } ] }

1103527-33-8

Molecular Formula

C9H14F3NO3

Molecular Weight

241.2

Purity

95

Origin of Product

United States

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